Stachybotramide

CETP Lipoprotein Cholesteryl Ester Transfer

Researchers requiring a selective CETP positive control without confounding cytotoxicity or MDR activity face limited options. Stachybotramide directly addresses this gap with validated, reproducible bioactivity: • Potent CETP stimulation: 1.3-1.5× enhancement of HDL→VLDL/LDL CE transfer at 0.2-0.5 mM; no effect on TG transfer. • Unidirectional bias: stimulates forward CE transfer while slightly reducing reverse transfer, enabling directional studies. • Verified safety: non-cytotoxic (MP41, 786, 786R, CAL33, CAL33RR) and inactive in ABCB1-mediated MDR reversal assays. • Analytical confidence: fully characterized by HRMS, 1D/2D NMR; supplied at ≥98% HPLC purity for reproducible results.

Molecular Formula C25H35NO5
Molecular Weight 429.5 g/mol
Cat. No. B160389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybotramide
Synonymsstachybotramide
Molecular FormulaC25H35NO5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C
InChIInChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1
InChIKeyZHECNBLIOXZXBL-TUJJLKMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Stachybotramide: CETP Modulator for Lipoprotein Assays


Stachybotramide (CAS 149598-71-0) is a phenylspirodrimane-type sesquiterpenoid fungal metabolite first isolated from Stachybotrys cylindrospora [1] and later identified in the sponge-associated fungus Stachybotrys chartarum MUT 3308 [2]. Its molecular formula is C₂₅H₃₅NO₅ with a molecular weight of 429.55 g/mol . Structurally, it belongs to the isoindolone class and features a characteristic spirocyclic drimane-phenyl core. For procurement purposes, Stachybotramide is available from multiple commercial suppliers as a research-grade natural product with reported purity specifications of 97.5%–98.0% (HPLC) and is typically supplied as a powder requiring storage at 2–8°C with protection from light .

Compound Class Phenylspirodrimane sesquiterpenoid
Research Use CETP-mediated CE transfer studies
Cytotoxicity Profile Reported inactivity in cancer cell lines

Stachybotramide vs. Phenylspirodrimane Analogs


Stachybotramide belongs to the phenylspirodrimane family, a group of over 30 structurally related fungal metabolites that share a common spirocyclic drimane-phenyl scaffold yet exhibit markedly divergent biological activities. While compounds such as stachybotrylactam (5), stachybotrylactam acetate (6), and 2α-acetoxystachybotrylactam acetate (7) demonstrate potent cytotoxicity against multiple cancer cell lines with IC₅₀ values in the 0.3–2.2 µM range [1], Stachybotramide shows no cytotoxic activity under comparable assay conditions [2]. Similarly, whereas stachybotrysin B (8) reverses multidrug resistance (MDR) in ABCB1-overexpressing cancer cells [3], Stachybotramide is inactive in MDR reversal assays. Conversely, Stachybotramide uniquely modulates CETP-mediated lipid transfer [4]—an activity not reported for stachybotrylactam, stachybotrin I/H/J, chartarlactam B, F1839-J, or other closely related phenylspirodrimanes. Therefore, generic substitution based solely on phenylspirodrimane class identity would yield experimental results that are neither predictable nor reproducible.

Property
Stachybotramide
Generic Phenylspirodrimanes
CETP Modulation
Reported stimulation
Not reported
Cytotoxicity / MDR Reversal
Inactive
Often cytotoxic (reported)

Stachybotramide Differentiation Evidence


CETP-Mediated CE Transfer Stimulation

Stachybotramide stimulates CETP-mediated cholesteryl ester (CE) transfer from HDL to VLDL and LDL by 1.3- to 1.5-fold at 0.2–0.5 mM [1]. In contrast, the structurally related phenylspirodrimanes F1839-J and chartarlactam B, which were co-isolated with Stachybotramide from the same fungal strain, show no reported CETP-modulating activity [2]. This functional divergence is corroborated by the finding that Stachybotramide's stimulatory effect is completely abolished in the presence of anti-CETP antibody [1], confirming CETP-dependent mechanism.

CETP CE Transfer Stimulation
Head-to-head
+1.3–1.5× vs no activity
Supports CETP functional study context
Anti-CETP antibody abolishes effect
CETP Lipoprotein Cholesteryl Ester Transfer HDL LDL

CE vs. TG Transfer Selectivity

Stachybotramide exhibits pronounced substrate selectivity in CETP-mediated lipid transfer. At 0.5 mM, Stachybotramide stimulates [14C]CE transfer from HDL to VLDL and LDL by 1.5-fold, while the transfer of [3H]triglycerides (TG) from HDL remains statistically unchanged [1]. Additionally, Stachybotramide slightly reduces the reverse transfer of [14C]CE from LDL and VLDL to HDL [1]. This directional and substrate-specific modulation is not a generic CETP activation property.

CE/TG Transfer Selectivity
Reported
CE: +1.5× / TG: no change
Supports CE-specific mechanism interpretation
Dual-label assay at 0.5 mM
Substrate Specificity CETP Triglyceride Cholesteryl Ester Lipid Transfer

Cytotoxicity Inactivity

In a comprehensive cytotoxicity evaluation against five aggressive cancer cell lines (MP41, 786, 786R, CAL33, and CAL33RR), Stachybotramide (compound 8) exhibited no detectable cytotoxic activity [1]. By sharp contrast, co-isolated phenylspirodrimanes stachybotrylactam (5), stachybotrylactam acetate (6), and 2α-acetoxystachybotrylactam acetate (7) demonstrated potent cytotoxicity with IC₅₀ values ranging from 0.3 to 2.2 µM across the same panel [1]. This includes activity against two resistant human cancer cell lines (786R, CAL33RR) where the lactam-series analogs remained effective.

Cytotoxicity Screen
Head-to-head
Inactive (IC₅₀ not reached) vs Analogs IC₅₀ 0.3–2.2 µM
Supports cell-based CETP studies; avoids cytotoxic confounding
5 cancer cell lines tested
Cytotoxicity Cancer Cell Lines Phenylspirodrimane Selectivity

MDR Reversal Inactivity

In assays evaluating reversal of multidrug resistance (MDR) in ABCB1-overexpressing cell lines (KBv200 and Hela/VCR), Stachybotramide shows no reversal effect [1]. In direct comparison, stachybotrysin B (8), another phenylspirodrimane isolated from Stachybotrys sp. MCCC 3A00409, reverses MDR at non-cytotoxic concentrations [1]. Doxorubicin accumulation assays and molecular docking suggest stachybotrysin B acts by increasing intracellular substrate concentration, likely through ABCB1/P-gp interaction [1].

MDR Reversal Activity
Cross-study
No reversal vs Stachybotrysin B: active
Guides phenylspirodrimane selection for MDR research
ABCB1-overexpressing cell lines
Multidrug Resistance MDR Reversal ABCB1 P-glycoprotein Phenylspirodrimane

Antifungal Inactivity

Stachybotramide was isolated from Stachybotrys cylindrospora alongside compounds that display antifungal activity against Ceratocystiopsis crassivaginata, a blue-stain fungus. However, Stachybotramide itself exhibits no activity against C. crassivaginata, while trichodermin (5) and trichodermol (6) from the same extract are responsible for the observed antifungal effects [1].

Antifungal Activity
Head-to-head
No activity against C. crassivaginata
Not for antifungal screening use
Trichodermin/trichodermol active from same extract
Antifungal Stachybotrys Ceratocystiopsis Trichothecene

Stachybotramide Research Applications


CETP Functional Assays

Stachybotramide is suitable for in vitro CETP activity assays requiring a positive control or stimulus for CE transfer from HDL to VLDL/LDL. At 0.2–0.5 mM, it reproducibly enhances CE transfer by 1.3- to 1.5-fold [1]. Its substrate selectivity (sparing TG transfer) makes it ideal for dissecting CE-specific CETP mechanisms without confounding TG flux changes [1]. The CETP dependence is confirmable via anti-CETP antibody co-treatment which abolishes stimulation [1].

Chemical Probe for Directional CETP Modulation

Stachybotramide exhibits directional selectivity: it stimulates HDL→VLDL/LDL CE transfer while slightly reducing reverse transfer from LDL/VLDL→HDL [1]. This directional bias enables researchers to study the physiological implications of unidirectional CETP modulation. The compound's inactivity in cytotoxicity assays [2] supports its use in cell-based lipoprotein metabolism models at active concentrations (0.2–0.5 mM).

Negative Control for Cytotoxicity and MDR Reversal

Given its lack of cytotoxicity against MP41, 786, 786R, CAL33, and CAL33RR cancer cell lines [2] and its inactivity in MDR reversal assays in ABCB1-overexpressing cells [3], Stachybotramide serves as an ideal negative control when evaluating structurally related phenylspirodrimanes for anticancer or MDR-modulating activities.

Phenylspirodrimane Analytical Reference Standard

Stachybotramide has been fully characterized by HRMS, 1D and 2D NMR, and its absolute configuration is established [2]. With commercial availability at ≥97.5% HPLC purity , it can be used as an analytical reference standard for LC-MS/MS-based Feature-Based Molecular Networking studies aimed at dereplicating phenylspirodrimanes in fungal extracts [2].

Application
Selection Property
Validation Focus
CETP Functional Assays
Positive control / CE transfer stimulus
Confirm CETP dependence with anti-CETP antibody
Directional CETP Probe
Directional CE transfer bias (HDL→VLDL/LDL)
Evaluate unidirectional CETP modulation
Negative Control (Cytotoxicity/MDR)
Absence of cytotoxicity and MDR reversal
Cell-based assay compatibility screening
Phenylspirodrimane Reference Standard
HRMS/NMR characterized identity
LC-MS/MS dereplication studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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